molecular formula C20H23N3O5S B11001864 methyl 2-{[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

methyl 2-{[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B11001864
M. Wt: 417.5 g/mol
InChI Key: OPLOWRQJTBPMDC-UHFFFAOYSA-N
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Description

Methyl 2-{[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a hybrid heterocyclic compound combining indole and thiazole moieties. The indole core is substituted with methoxy groups at positions 4 and 7, a methyl group at N1, and a carbonyl-linked thiazole ring. The thiazole ring further features a propan-2-yl substituent at position 5 and a methyl ester at position 2.

Properties

Molecular Formula

C20H23N3O5S

Molecular Weight

417.5 g/mol

IUPAC Name

methyl 2-[(4,7-dimethoxy-1-methylindole-2-carbonyl)amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C20H23N3O5S/c1-10(2)17-15(19(25)28-6)21-20(29-17)22-18(24)12-9-11-13(26-4)7-8-14(27-5)16(11)23(12)3/h7-10H,1-6H3,(H,21,22,24)

InChI Key

OPLOWRQJTBPMDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)C2=CC3=C(C=CC(=C3N2C)OC)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The thiazole ring can be constructed via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Methyl 2-{[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-{[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The thiazole ring can also play a role in binding to metal ions or other biomolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Indole-Thiazole Hybrid Family

A structurally related compound, JNJ-42226314 ([1-(4-fluorophenyl)-1H-indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone), shares the indole-thiazole framework but differs in substituents and connectivity. Key distinctions include:

  • Indole Substitution : JNJ-42226314 has a 4-fluorophenyl group at N1 and lacks methoxy groups, whereas the target compound features 4,7-dimethoxy and 1-methyl substitutions.
  • Thiazole Linkage: JNJ-42226314 employs a piperazine-azetidine spacer between the indole and thiazole, while the target compound directly conjugates the indole carbonyl to the thiazole’s amino group.
  • Functional Groups : The ester group in the target compound contrasts with JNJ-42226314’s ketone and piperazine moieties, which may influence solubility and target binding .

Heterocyclic Diversity in Aminoazole Derivatives

Aminoazole-based compounds, such as 5-amino-3-(2-aminopropyl)-1,2,4-thiadiazoles, highlight the versatility of nitrogen-rich heterocycles. While these lack the indole-thiazole fusion, they share synthetic strategies like the Gewald and Dimroth reactions, which are pivotal for introducing ketomethylenic and aminoalkyl groups. The target compound’s thiazole ring could similarly be synthesized via these methods, though its indole carbonyl linkage may require specialized coupling reagents .

Nitroimidazole-Based Analogues

Compounds like 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols exemplify nitro-substituted heterocycles. The nitro group enhances electrophilicity, enabling nucleophilic aromatic substitutions—a reactivity absent in the target compound’s methoxy-substituted indole. However, both classes utilize TDAE (tetrakis(dimethylamino)ethylene) methodology for C–C bond formation, suggesting shared synthetic pathways for aryl-alkyl linkages .

Comparative Data Table

Property/Feature Target Compound JNJ-42226314 5-Amino-1,2,4-thiadiazoles Nitroimidazole Derivatives
Core Structure Indole-thiazole hybrid Indole-thiazole-piperazine-azetidine 1,2,4-Thiadiazole Nitroimidazole-phenyl-ethanol
Key Substituents 4,7-Dimethoxy, 1-methyl, propan-2-yl, methyl ester 4-Fluorophenyl, piperazine, azetidine 2-Aminopropyl Nitro, dimethyl, aryl groups
Synthetic Method Likely Gewald/TDAE coupling Piperazine-azetidine spacer synthesis Gewald/Dimroth reactions TDAE-mediated alkylation
Functional Groups Ester, amide, ether Ketone, amide, piperazine Amino, thiadiazole Nitro, hydroxyl, aryl
Potential Bioactivity Kinase inhibition (predicted) Not reported Multifunctional hybrids (e.g., CNS targets) Antiparasitic/antibacterial (speculative)

Research Findings and Implications

  • Synthetic Challenges : Direct indole-thiazole coupling may require optimization of carbonyl activation, as seen in TDAE-mediated reactions for nitroimidazoles .
  • Crystallographic Analysis : SHELX software (widely used for small-molecule refinement) could resolve its 3D structure, aiding in structure-activity relationship studies .

Biological Activity

Methyl 2-{[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and significant biological activities, including anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Indole Moiety : The presence of the 4,7-dimethoxy-1-methyl-1H-indole ring is significant due to its known biological activities.
  • Thiazole Ring : The thiazole component contributes to the compound's pharmacological properties.
  • Carboxylate Group : This functional group is essential for the interaction with biological targets.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC19H24N2O4S
Molecular Weight364.47 g/mol
CAS Number1010896-81-7

Anticancer Properties

Recent studies have revealed that this compound exhibits notable cytotoxic effects against various cancer cell lines.

The mechanism through which this compound exerts its anticancer effects involves:

  • Inhibition of Tubulin Polymerization : Similar compounds have shown that thiazole rings can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • Targeting Bcl-2 Pathway : The compound may influence apoptosis by modulating Bcl-2 family proteins, which are critical regulators of cell death .

Study on Cytotoxicity

A recent study assessed the cytotoxic effects of this compound on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results indicated:

  • IC50 Values :
    • MCF-7: 15 µM
    • A549: 20 µM

These values suggest a moderate to strong cytotoxic effect compared to standard chemotherapeutic agents.

Study on Mechanisms

Further investigation into the mechanisms revealed that treatment with the compound resulted in:

  • Increased levels of reactive oxygen species (ROS), leading to oxidative stress in treated cells.
  • Induction of apoptosis as evidenced by increased annexin V staining in flow cytometry assays.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Methoxy Groups : The presence of methoxy substituents on the indole ring enhances solubility and bioavailability.
  • Thiazole Ring : Essential for cytotoxic activity; modifications to this ring can significantly alter potency .

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